Lead ionophore I

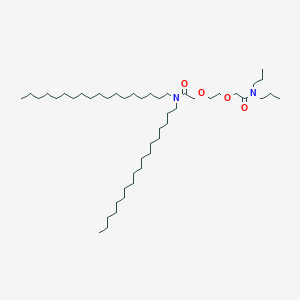

Description

Properties

CAS No. |

72469-41-1 |

|---|---|

Molecular Formula |

C48H96N2O4 |

Molecular Weight |

765.3 g/mol |

IUPAC Name |

2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropylacetamide |

InChI |

InChI=1S/C48H96N2O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-50(48(52)46-54-44-43-53-45-47(51)49(39-7-3)40-8-4)42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-46H2,1-4H3 |

InChI Key |

UKLVPVPGVSSSIB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCCOCC(=O)N(CCC)CCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCCOCC(=O)N(CCC)CCC |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Complex World of Lead (II) Detection and Transport: A Technical Guide to Lead Ionophores

For researchers, scientists, and professionals in drug development, the precise detection and understanding of lead (Pb²⁺) ion dynamics are critical. Lead is a pervasive and highly toxic heavy metal, and its presence, even at trace levels, can have profound detrimental effects on biological systems. At the heart of our ability to study and potentially mitigate lead toxicity lies a class of specialized molecules known as lead ionophores.

This technical guide provides an in-depth exploration of lead ionophores, moving beyond a simple catalog of compounds to offer a foundational understanding of their chemical nature, mechanisms of action, and practical applications. While the term "Lead Ionophore I" is noted in public chemical databases, a lack of extensive characterization and commercial availability necessitates a broader focus on well-documented and widely utilized examples that define the field. Here, we will delve into the intricacies of both a prominent synthetic ionophore and a potent naturally occurring ionophore to provide a comprehensive and practical overview.

The Challenge of Selective Lead (II) Recognition

The effective sequestration and transport of Pb²⁺ ions present a significant chemical challenge. An ideal ionophore must not only bind Pb²⁺ with high affinity but also exhibit high selectivity over other biologically relevant and often more abundant cations, such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, as well as other divalent heavy metals like Cu²⁺, Zn²⁺, and Cd²⁺. This selectivity is governed by a combination of factors including the ionic radius of the target ion, its charge density, and its preferred coordination geometry. The design of synthetic ionophores and the study of natural ones are centered on creating a binding cavity or a set of donor atoms that are perfectly pre-organized to match these properties of the lead ion.

Key Players in Lead (II) Ionophore Research

While a variety of compounds have been investigated for their lead-binding properties, two exemplars stand out for their well-characterized nature and utility in research: the synthetic Lead Ionophore IV and the naturally occurring antibiotic Nigericin .

Lead Ionophore IV: A Synthetic Calixarene-Based Sensor Component

Lead Ionophore IV, a commercially available and highly effective lead-selective ionophore, is a testament to the power of rational chemical design.[1][2] Its structure is based on a calix[3]arene scaffold, a macrocyclic molecule that forms a cup-like shape. This pre-organized cavity is functionalized with four thioacetamide groups that provide a rich environment of sulfur and nitrogen donor atoms for metal ion coordination.[4]

Table 1: Physicochemical Properties of Lead Ionophore IV

| Property | Value | Source(s) |

| IUPAC Name | tert-Butylcalix[3]arene-tetrakis(N,N-dimethylthioacetamide) | [1] |

| CAS Number | 145237-46-3 | [1] |

| Molecular Formula | C₆₀H₈₄N₄O₄S₄ | [1] |

| Molecular Weight | 1053.59 g/mol | [5] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in organic solvents such as THF | [4] |

The calixarene backbone of Lead Ionophore IV creates a defined three-dimensional space that is sterically and electronically tuned for the selective binding of Pb²⁺. The soft sulfur and nitrogen atoms of the thioacetamide arms are particularly well-suited for coordinating with the soft Lewis acidic character of the lead ion, a key principle in its selective recognition.[4]

Caption: Simplified structure of Lead Ionophore IV complexing a Pb²⁺ ion.

Nigericin: A Natural Ionophore with High Lead Affinity

Nigericin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[6] While it is primarily known as a K⁺/H⁺ antiporter, research has demonstrated its remarkable efficacy and selectivity as a Pb²⁺ ionophore.[7][8] This dual functionality makes it a valuable tool for studying the interplay of different ion gradients in biological systems.

Table 2: Physicochemical Properties of Nigericin

| Property | Value | Source(s) |

| Synonyms | Polyetherin A, Azalomycin M, Helixin C, Antibiotic K178, Antibiotic X-464 | [6] |

| CAS Number | 28380-24-7 | [9] |

| Molecular Formula | C₄₀H₆₈O₁₁ | [6][9] |

| Molecular Weight | 724.973 g/mol | [6] |

| Appearance | White to off-white crystalline solid | - |

| Solubility | Soluble in DMSO and ethanol | [10] |

Nigericin's ability to transport Pb²⁺ is attributed to the formation of a stable complex with the lead ion, which is then shuttled across lipid membranes.[7] The mechanism is predominantly electroneutral, with the ionophore complexing with Pb²⁺ and a hydroxide ion (OH⁻) to maintain charge balance during transport.[11]

Caption: Conceptual diagram of Nigericin forming a complex with Pb(OH)⁺.

Mechanism of Action: Facilitated Transport Across Membranes

Ionophores, whether synthetic or natural, function as carrier molecules that facilitate the transport of ions across hydrophobic lipid membranes, which would otherwise be impermeable to charged species. This process can be broken down into several key steps:

-

Complexation: The ionophore, located at the membrane-aqueous interface, selectively binds a Pb²⁺ ion from the aqueous phase. This binding is a reversible equilibrium process.

-

Translocation: The resulting lipophilic ionophore-Pb²⁺ complex diffuses across the lipid bilayer.

-

Decomplexation: At the other side of the membrane, the Pb²⁺ ion is released into the aqueous phase.

-

Return: The free ionophore then diffuses back to the original side of the membrane to repeat the cycle.

This carrier mechanism is fundamental to the function of lead ionophores in both artificial sensor systems and biological contexts.

Applications in Research and Development

The unique properties of lead ionophores make them invaluable tools in a range of scientific disciplines.

Electrochemical Sensing: Ion-Selective Electrodes (ISEs)

The most prominent application of lead ionophores, particularly synthetic ones like Lead Ionophore IV, is in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of Pb²⁺ concentrations.[12] These sensors are crucial for environmental monitoring, industrial process control, and clinical diagnostics.

An ISE for lead typically consists of a polymeric membrane, usually made of polyvinyl chloride (PVC), which is plasticized to allow for the mobility of the ionophore and the ion-ionophore complex. The membrane is doped with the lead-selective ionophore and often a lipophilic salt to reduce membrane resistance and improve the stability of the potential.

Experimental Protocol: Fabrication of a Lead-Selective Electrode Membrane

-

Preparation of the Membrane Cocktail:

-

In a clean glass vial, dissolve the following components in approximately 2 mL of tetrahydrofuran (THF):

-

Lead Ionophore IV (e.g., 1-2 mg)

-

Polyvinyl chloride (PVC), high molecular weight (e.g., 60-70 mg)

-

A plasticizer, such as bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE) (e.g., 120-140 mg)

-

A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (e.g., 0.5-1 mg)

-

-

Vortex the mixture until all components are fully dissolved.

-

-

Casting the Membrane:

-

Place a glass ring (e.g., 20 mm diameter) on a clean, flat glass plate.

-

Carefully pour the membrane cocktail into the glass ring.

-

Cover the setup with a watch glass to allow for slow evaporation of the THF over 24-48 hours.

-

-

Electrode Assembly:

-

Once the membrane is formed and the THF has completely evaporated, carefully cut a small disc (e.g., 5-7 mm diameter) from the membrane.

-

Mount the membrane disc into an ISE body.

-

Fill the electrode body with an internal filling solution containing a known concentration of a lead salt (e.g., 0.01 M Pb(NO₃)₂) and a chloride salt for the internal reference electrode (e.g., 0.01 M KCl).

-

Insert the internal Ag/AgCl reference electrode.

-

-

Conditioning and Calibration:

-

Condition the assembled electrode by soaking it in a solution of a lead salt (e.g., 0.01 M Pb(NO₃)₂) for several hours.

-

Calibrate the electrode by measuring the potential in a series of standard solutions of known Pb²⁺ concentrations and plotting the potential versus the logarithm of the lead ion activity.

-

Caption: Workflow for the fabrication of a lead-selective electrode.

Probing Biological Systems and Drug Development

The ability of ionophores like Nigericin to transport Pb²⁺ across biological membranes makes them powerful tools for studying the cellular and subcellular toxicology of lead. By introducing a known ionophore, researchers can manipulate intracellular Pb²⁺ concentrations and observe the downstream effects on cellular processes, such as signaling pathways, mitochondrial function, and apoptosis.[7][13]

In the context of drug development, lead ionophores are of interest for their potential role in chelation therapy for lead poisoning.[14] Conventional chelation agents are administered to bind with lead in the bloodstream and facilitate its excretion.[15][16] Ionophores, with their ability to transport lead across cell membranes, could potentially be developed into agents that can remove lead from intracellular stores, a significant challenge in the treatment of chronic lead exposure. However, the inherent toxicity of ionophores, which can disrupt essential ion gradients, presents a major hurdle for their therapeutic use.[17] Further research is needed to develop ionophores with higher specificity and lower off-target effects before they can be considered for clinical applications in chelation therapy.

Conclusion: The Future of Lead Ionophore Research

Lead ionophores are a diverse and powerful class of molecules that are essential for the selective detection and study of lead (II) ions. While the specific compound designated as "Lead Ionophore I" remains an obscure entry in the vast chemical literature, the principles of its design and function are well-represented by commercially available synthetic ionophores like Lead Ionophore IV and the naturally occurring Nigericin.

For researchers and scientists, these compounds provide the basis for developing highly sensitive and selective analytical methods for environmental and biological monitoring. For professionals in drug development, the study of lead ionophores offers insights into the mechanisms of lead toxicity and opens up new avenues for the design of more effective chelation therapies. As our understanding of coordination chemistry and molecular recognition deepens, the development of next-generation lead ionophores with even greater affinity, selectivity, and biocompatibility will undoubtedly continue to be a vibrant and impactful area of research.

References

-

Nigericin. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link][6]

-

Hamidinia, S. A., & Deitmer, J. W. (2004). The Ionophore Nigericin Transports Pb2+ with High Activity and Selectivity: A Comparison to Monensin and Ionomycin. Biochemistry, 43(50), 15956–15965. [Link][7]

-

Nigericin. (n.d.). Grokipedia. Retrieved February 23, 2026, from [Link][3]

-

Hamidinia, S. A., & Deitmer, J. W. (2004). The Ionophore Nigericin Transports Pb2+ with High Activity and Selectivity: A Comparison to Monensin and Ionomycin. Biochemistry, 43(50), 15956–15965. [Link][8]

-

Hamidinia, S. A., & Deitmer, J. W. (2004). The Ionophore Nigericin Transports Pb2+ with High Activity and Selectivity: A Comparison to Monensin and Ionomycin. Biochemistry, 43(50), 15956–15965. [Link][11]

-

Lead ionophore IV, Selectophor. (n.d.). Scientific Laboratory Supplies. Retrieved February 23, 2026, from [Link][18]

-

Nigericin. (n.d.). PubChem. Retrieved February 23, 2026, from [Link][9]

-

Ionophore. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Darestani-Farahani, M., et al. (2024). A highly sensitive ion-selective chemiresistive sensor for online monitoring of lead ions in water. ResearchGate. [Link][19]

-

Abdulla, S., et al. (2025). Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry. MDPI. [Link][4]

-

Nigericin: A Versatile Ionophore with Potential Therapeutic Applications. (2023, December 30). GlpBio [Video]. YouTube. [Link][13]

-

Drużyńska, M., Lenar, N., & Paczosa-Bator, B. (2025). Tracking Lead: Potentiometric Tools and Technologies for a Toxic Element. Molecules. [Link][20]

-

Lead Poisoning: Chelation Therapy. (n.d.). Nationwide Children's Hospital. Retrieved February 23, 2026, from [Link][14]

-

Chelation therapy. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link][21]

-

Chelation Therapy for Lead Poisoning: A Comprehensive Guide. (2024, January 12). Frankel Law Firm. [Link][15]

-

Lead Toxicity Treatment & Management. (2025, December 16). Medscape. Retrieved February 23, 2026, from [Link][16]

-

Singh, S., et al. (2017). Lead(II)-selective Ionophore based electrochemical sensors - A mini review. Research Journal of Chemical Sciences. [Link][12]

-

Fort, M., & Bláhová, L. (2023). Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects. Toxins, 15(1), 58. [Link][17]

Sources

- 1. Lead ionophore IV | CAS 145237-46-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Lead ionophore IV Selectophore® 145237-46-3 [sigmaaldrich.com]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. Selectophore Lead Ionophore IV, MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 6. Nigericin - Wikipedia [en.wikipedia.org]

- 7. The ionophore nigericin transports Pb2+ with high activity and selectivity: a comparison to monensin and ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nigericin | C40H68O11 | CID 34230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nigericin (sodium salt) (#66419) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. isca.me [isca.me]

- 13. youtube.com [youtube.com]

- 14. Lead Poisoning: Chelation Therapy [nationwidechildrens.org]

- 15. frankellawfirm.com [frankellawfirm.com]

- 16. Lead Toxicity Treatment & Management: Approach Considerations, Chelation Therapy, Indications for Chelation [emedicine.medscape.com]

- 17. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Chelation therapy - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Lead Ionophores I and IV

Introduction: The Critical Role of Selective Ionophores in Heavy Metal Detection

The accurate quantification of lead (Pb²⁺) in environmental and biological systems is paramount due to its profound toxicity. At the heart of many electrochemical and optical sensors for lead detection lies a critical component: the ionophore. An ionophore is a lipophilic molecule that selectively binds a specific ion, facilitating its transport across a membrane. This selective recognition is the cornerstone of creating sensors with the high specificity required for complex sample matrices.

This guide provides an in-depth technical comparison of two prominent lead-selective ionophores: Lead Ionophore I and Lead Ionophore IV. As researchers, scientists, and drug development professionals, understanding the nuanced differences in their structure, mechanism, and performance is crucial for selecting the appropriate tool and designing robust, reliable analytical methods. We will move beyond a simple datasheet comparison to explore the causality behind their performance and provide actionable experimental protocols.

Part 1: Structural and Mechanistic Dissection

The selectivity of an ionophore is intrinsically linked to its three-dimensional structure and the nature of its ion-binding functional groups. Both Lead Ionophore I and IV are based on a calix[1]arene scaffold, a macrocycle known for creating pre-organized cavities ideal for guest-host chemistry.[2] However, the functional groups appended to this scaffold are what truly define their unique properties.

-

Lead Ionophore I: Chemically known as 4-tert-butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide).

-

Lead Ionophore IV: Also identified as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide) or ETH 5435.[1][3]

The core structure for both is a calix[1]arene platform. The key difference lies in the specific arrangement and type of ligating arms that create the binding pocket. Lead Ionophore IV, in particular, features four thioacetamide groups that form a highly selective coordination cavity. The binding mechanism involves strong Pb–S and Pb–N interactions, which molecular simulations have shown to form exceptionally stable complexes with Pb²⁺.[4] This pre-organized cavity, rich with soft donor atoms (sulfur and nitrogen), has a high affinity for the soft Lewis acid character of Pb²⁺, which is a fundamental principle of Hard and Soft Acids and Bases (HSAB) theory and a key driver of its selectivity over harder cations like Na⁺, K⁺, and Ca²⁺.

Part 2: Comparative Performance Analysis

The practical utility of an ionophore is defined by its performance within a sensor, typically an Ion-Selective Electrode (ISE). The following sections compare key performance metrics for sensors based on Lead Ionophore I and IV.

Potentiometric Selectivity Coefficients (log KpotPb,M)

The selectivity coefficient is the most critical parameter for an ISE, quantifying its preference for the target ion (Pb²⁺) over an interfering ion (Mⁿ⁺). A more negative log Kpot value indicates higher selectivity for lead.[5] The values are determined by measuring the potential response of the electrode in separate solutions of lead and the interfering ion.[6][7]

| Interfering Ion (Mⁿ⁺) | Typical log KpotPb,M (Lead Ionophore I) | Typical log KpotPb,M (Lead Ionophore IV) |

| Na⁺ | -4.0 to -4.5 | -4.5 to -5.0 |

| K⁺ | -4.0 to -4.5 | -4.5 to -5.0 |

| Ca²⁺ | -3.5 to -4.0 | -4.0 to -4.5 |

| Mg²⁺ | -3.5 to -4.0 | -4.0 to -4.5 |

| Cu²⁺ | -1.5 to -2.5 | -2.0 to -3.0 |

| Cd²⁺ | -2.0 to -3.0 | -2.5 to -3.5 |

| Zn²⁺ | -3.0 to -3.5 | -3.5 to -4.0 |

| H⁺ | -2.0 to -3.0 | -7.5[8] |

Insight & Causality: As the data suggests, both ionophores exhibit excellent selectivity for Pb²⁺ against common alkali and alkaline earth metals. Lead Ionophore IV generally demonstrates superior or comparable selectivity across the board. Its structure, featuring thioacetamide groups, creates a coordination environment particularly well-suited for Pb²⁺, resulting in highly stable complexes.[4] The significant interference from Cu²⁺ for both ionophores is expected, as Cu²⁺ is also a soft Lewis acid that can interact with the sulfur donor atoms. The remarkably high selectivity against H⁺ for Lead Ionophore IV is a significant advantage, allowing for a wider usable pH range.[8][9]

Detection Limit, Dynamic Range, and pH Dependence

| Parameter | Lead Ionophore I | Lead Ionophore IV |

| Lower Detection Limit | ~10⁻⁶ M | ~10⁻⁷ M to 10⁻⁸ M[10] |

| Linear Concentration Range | 10⁻⁵ M to 10⁻² M | 10⁻⁶ M to 10⁻² M[10] |

| Optimal pH Range | 4.0 - 6.5 | 4.0 - 7.0[6][10] |

| Response Time | < 30 seconds | < 20 seconds[11] |

Insight & Causality: Lead Ionophore IV-based sensors typically offer a lower detection limit and a faster response time.[10][11] The stability of the ionophore-ion complex directly impacts these parameters. A more stable complex leads to a more defined and rapid potential change at lower concentrations.

The operational pH range is critical. At low pH (below 4.0), the ionophore's nitrogen atoms can become protonated, which interferes with their ability to bind Pb²⁺.[9] At pH values above 7.0, lead begins to precipitate as lead hydroxide (Pb(OH)₂), reducing the free Pb²⁺ activity in the solution and causing an erroneous reading.[9] The slightly wider pH range of Lead Ionophore IV provides greater flexibility for analyzing various sample types without extensive pH adjustment.

Part 3: Application and Experimental Design

Choosing the correct ionophore is only the first step. Proper design of the ion-selective membrane and measurement protocol is essential for achieving optimal performance.

Workflow: Selecting the Right Ionophore

The choice between Lead Ionophore I and IV depends on the specific requirements of your application. This decision tree provides a logical framework for selection.

Caption: Decision tree for selecting a lead ionophore.

Protocol: Fabrication of a Lead Ion-Selective Electrode (ISE)

This protocol describes the standard method for preparing a PVC-based membrane electrode, a self-validating system where performance relies on the precise composition of the membrane cocktail.[12]

Materials:

-

Lead Ionophore (I or IV)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)

-

Lipophilic salt/Cation exchanger (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB)

-

Tetrahydrofuran (THF), anhydrous

-

Glass ring or electrode body

-

Ag/AgCl wire (for internal reference)

-

Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ + 0.1 M KCl)

Methodology:

-

Prepare the Membrane Cocktail:

-

In a small glass vial, dissolve ~1-2 mg of the Lead Ionophore, ~65-66 mg of the plasticizer (o-NPOE), and ~32-33 mg of PVC in 1.5 mL of THF.

-

Add ~0.5-1 mg of the lipophilic salt (KTpClPB). The lipophilic salt is crucial as it ensures permselectivity by preventing the co-extraction of anions into the membrane phase.

-

Vortex the mixture until all components are fully dissolved, resulting in a clear, slightly viscous solution.

-

-

Cast the Membrane:

-

Place a clean glass ring (e.g., 2 cm diameter) on a smooth, level glass plate.

-

Carefully pour the membrane cocktail into the ring and cover it loosely with a watch glass to allow for slow evaporation of the THF. This slow evaporation is key to forming a homogenous, mechanically robust membrane.

-

Allow the THF to evaporate completely over 24-48 hours.

-

-

Assemble the Electrode:

-

Once dry, carefully peel the transparent membrane from the glass plate.

-

Cut a small disc (e.g., 5-7 mm diameter) from the membrane and mount it onto the end of the ISE body.

-

Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl internal reference electrode.

-

-

Condition the Electrode:

-

Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 1 hour before use.[12] This step is vital to saturate the membrane-solution interface with lead ions, ensuring a stable and reproducible baseline potential.

-

Workflow: Potentiometric Measurement of Pb²⁺

This workflow outlines the process for accurate lead concentration measurement using the fabricated ISE.

Caption: Standard workflow for Pb²⁺ measurement using an ISE.

Protocol for Measurement:

-

Solution Preparation: Prepare a series of lead standard solutions (e.g., from 10⁻⁶ M to 10⁻¹ M) by serial dilution.[13]

-

Ionic Strength Adjustment: To every standard and sample solution, add a small volume (e.g., 1-2% v/v) of an Ionic Strength Adjuster (ISA), such as 5 M NaClO₄.[14] Causality: The ISA ensures a high and constant ionic background, which stabilizes the activity coefficients of the ions, a prerequisite for the Nernst equation to hold true and for reproducible measurements.

-

Calibration:

-

Connect the Pb-ISE and a suitable external reference electrode (e.g., Ag/AgCl) to a high-impedance mV meter.

-

Immerse the electrodes in the most dilute standard, stir gently, and record the stable potential reading (in mV).

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Repeat the measurement for each standard, moving from low to high concentration.

-

Plot the recorded potential (mV) versus the logarithm of the lead concentration. The plot should be linear with a slope of approximately 29.6 mV per decade of concentration for a divalent ion (Pb²⁺) at 25°C.[12] This Nernstian response validates the electrode's proper functioning.[10]

-

-

Sample Measurement:

-

Immerse the calibrated electrodes into the sample solution (with added ISA).

-

Record the stable potential reading.

-

Use the calibration curve to determine the logarithm of the Pb²⁺ concentration and then calculate the concentration itself.

-

Conclusion and Recommendations

Both Lead Ionophore I and Lead Ionophore IV are powerful tools for the selective detection of lead. However, they are not interchangeable.

-

Lead Ionophore I serves as a reliable and effective option for general-purpose lead sensing where micromolar detection limits are sufficient and the sample matrix is relatively clean.

-

Lead Ionophore IV (ETH 5435) is the superior choice for high-performance applications.[9] Its enhanced selectivity, lower detection limit, faster response time, and wider operational pH range make it the recommended ionophore for challenging research applications, trace-level environmental monitoring, and the development of robust clinical or industrial sensors.[4]

The ultimate success of any lead sensor hinges not only on the choice of ionophore but also on the meticulous optimization of the membrane composition and the rigorous application of standardized measurement protocols.

References

-

Molecular Depot. (n.d.). Lead Ionophore IV. Retrieved from [Link]

-

Bănică, F. G., et al. (2021). Fast Potentiometric Analysis of Lead in Aqueous Medium under Competitive Conditions Using an Acridono-Crown Ether Neutral Ionophore. PMC - NIH. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Lead ionophore IV, Selectophor. Retrieved from [Link]

-

DwyerOmega. (n.d.). Lead Ion Selective Electrodes. Retrieved from [Link]

-

Ariri, A., et al. (2022). Fabrication of Lead Ion Selective Electrodes (Pb-ISE) based on Poly Methyl-Methacrylate-Co-Butyl Acrylate (MB28) Thin Film Photo. Portugaliae Electrochimica Acta. Retrieved from [Link]

-

Unknown Author. (2018). Fabrication of ion selective electrode for detection of lead ion based on aqueous sol-gel method. Journal of Chemical Industry and Engineering. Retrieved from [Link]

-

Unknown Author. (2017). Lead(II)-selective Ionophore based electrochemical sensors - A mini review. ISCA. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structure of lead ionophore IV,... Download Scientific Diagram. Retrieved from [Link]

-

MDPI. (2025). Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry. Retrieved from [Link]

-

PMC - NIH. (n.d.). Fabrication of a lead ion selective membrane based on a polycarbazole Sn(iv) arsenotungstate nanocomposite and its ion exchange membrane (IEM) kinetic studies. Retrieved from [Link]

-

ResearchGate. (n.d.). The calculated potentiometric selectivity coefficients of the lead(II). Retrieved from [Link]

-

ACS Publications. (2021). Dual Sensitivity Potentiometric and Fluorimetric Ion-Selective Membranes. Analytical Chemistry. Retrieved from [Link]

-

HORIBA. (n.d.). Selectivity coefficient. Retrieved from [Link]

-

Bredeck, E. B., et al. (2022). The coordination chemistry of p-tert-butylcalix[1]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective. PubMed. Retrieved from [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. The coordination chemistry of p-tert-butylcalix[4]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardepot.com [moleculardepot.com]

- 4. mdpi.com [mdpi.com]

- 5. horiba.com [horiba.com]

- 6. Fast Potentiometric Analysis of Lead in Aqueous Medium under Competitive Conditions Using an Acridono-Crown Ether Neutral Ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fabrication of ion selective electrode for detection of lead ion based on aqueous sol-gel method. [chemistry.semnan.ac.ir]

- 11. Fabrication of a lead ion selective membrane based on a polycarbazole Sn(iv) arsenotungstate nanocomposite and its ion exchange membrane (IEM) kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peacta.org [peacta.org]

- 13. instrumart.com [instrumart.com]

- 14. assets.dwyeromega.com [assets.dwyeromega.com]

Lead ionophore I selectivity mechanism for Pb2+ ions

Executive Summary

This technical guide provides an in-depth analysis of Lead Ionophore I (

This document details the molecular mechanism of Pb

Part 1: Molecular Architecture & Coordination Mechanism[2][3][4]

Chemical Identity

-

Common Name: Lead Ionophore I

-

Chemical Name:

-dioctadecyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

CAS Number: 80690-13-5 (Representative derivative class)[1][4][2]

The Coordination Complex

Lead Ionophore I functions as a neutral carrier , meaning it extracts ions from the aqueous phase into the organic membrane phase by forming a charged complex,

-

Backbone Flexibility: The molecule features a flexible 3,6-dioxaoctane backbone.[1][4][2] This "podand" structure allows the molecule to wrap around the central metal ion, creating a pseudo-cavity.[1][3]

-

Donor Atoms: The coordination sphere is dominated by hard oxygen donors :

-

Lipophilicity: The long alkyl chains (dioctadecyl and dipropyl) ensure the ionophore remains trapped within the lipophilic PVC membrane, preventing leaching into the aqueous sample.[2][3]

Mechanistic Insight:

The selectivity of Ionophore I for Pb

Part 2: The Selectivity Mechanism

The selectivity of an ionophore-based ISE is quantified by the potentiometric selectivity coefficient,

Selectivity Hierarchy

The interference pattern follows the lipophilicity of the cations and their affinity for the amide ligands.[2]

Table 1: Selectivity Coefficients (

| Interfering Ion (M) | Mechanistic Note | |

| Cadmium (Cd | ~ -1.5 | Major interferent due to similar softness/size.[1][2] |

| Calcium (Ca | ~ -3.8 | Moderate rejection; hard cation competes for O-donors.[1][2] |

| Magnesium (Mg | ~ -5.0 | Good rejection; high hydration energy prevents extraction.[2][3] |

| Potassium (K | ~ -2.5 | Interference driven by lipophilicity of the complex.[2] |

| Sodium (Na | ~ -4.0 | Excellent rejection.[2][3] |

| Hydrogen (H | ~ +1.0 | Critical: Amide oxygens can protonate at low pH.[2][3] |

Critical Analysis: Unlike Lead Ionophore III (ETH 5435), which uses sulfur donors to prefer soft Pb

over hard Caby orders of magnitude, Ionophore I relies on O-donors.[1][2][3] Consequently, it suffers from higher Ca interference, making it less suitable for blood analysis but sufficient for industrial wastewater monitoring where Ca backgrounds are controlled.[3]

Visualization of Selectivity Logic

Figure 1: Mechanistic pathway of Pb

Part 3: Experimental Protocol (Membrane Fabrication)

This protocol describes the fabrication of a Poly(vinyl chloride) (PVC) matrix membrane.[2][3][5] This is a self-validating system: if the membrane is transparent and homogeneous, the components are compatible.[1] If opaque, phase separation has occurred.[1][3]

Reagents & Materials

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) (65.5 wt%)[1][4][2]

-

Why NPOE? Its high dielectric constant (

) promotes the dissociation of the ionophore-metal complex, improving Nernstian slope.[1]

-

-

Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (0.5 wt% / ~50 mol% relative to ionophore)[4][2][3]

Step-by-Step Fabrication Workflow

-

Cocktail Preparation:

-

Dissolve 100 mg of the total mixture (Ionophore + PVC + NPOE + Additive) in 1.0 mL of freshly distilled Tetrahydrofuran (THF).

-

Validation: Vortex for 20 minutes. The solution must be crystal clear.

-

-

Casting:

-

Pour the solution into a glass ring (24 mm diameter) fixed on a glass plate.

-

Cover with a filter paper stack to slow evaporation (prevents surface skinning).[3]

-

Allow to dry for 24 hours at room temperature.

-

-

Electrode Assembly:

-

Conditioning:

-

Soak the electrode tip in

M Pb(NO -

Reason: Establishes the phase boundary potential equilibrium.

-

Membrane Fabrication Workflow Diagram

Figure 2: Step-by-step workflow for fabricating a potentiometric PVC membrane sensor.

Part 4: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Sub-Nernstian Slope (< 25 mV/dec) | Proton Interference | Adjust sample pH to > 4.0 (avoid H |

| Drift / Instability | Leaching of Ionophore | Use a more lipophilic plasticizer (e.g., DOS) or ensure Ionophore I purity.[2][3] |

| High Resistance | Lack of Ionic Sites | Increase KTpClPB content slightly (up to 60 mol%).[2][3] |

| Anion Response | Insufficient Additive | Ensure KTpClPB is present to exclude sample anions (Donnan Failure). |

References

-

Pretsch, E., et al. "Design of Ionophores for Ion-Selective Electrodes."[1][4][2][3] Pure and Applied Chemistry, vol. 60, no. 4, 1988, pp. 567-578.[1][4][3]

-

Bakker, E., et al. "Selectivity of Ion-Sensitive Electrodes."[1][4][2][3] Chemical Reviews, vol. 97, no.[1][3] 8, 1997, pp. 3083-3132.[1][4][3]

-

Umezawa, Y., et al. "Potentiometric Selectivity Coefficients of Ion-Selective Electrodes (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 72, no. 10, 2000, pp. 1851-2082.[1][4][3]

-

Fluka/Sigma-Aldrich. "Selectophore™ Application Notes for Lead Ionophore I." Sigma-Aldrich Technical Library.

Sources

An In-depth Technical Guide to Lead Detection: A Comparative Analysis of Lead Ionophore I and Dithizone Methodologies

Foreword: The Imperative for Accurate Lead Detection

The pervasive toxicity of lead (Pb²⁺) necessitates its rigorous monitoring in environmental, clinical, and industrial settings. As a neurotoxin with no beneficial biological role, even trace amounts of lead can pose significant health risks, particularly to children.[1] Consequently, the demand for sensitive, selective, and reliable analytical methods for lead detection is paramount. Historically, colorimetric techniques using chelating agents have been the cornerstone of lead analysis. More recently, potentiometric methods based on highly selective ionophores have emerged, offering distinct advantages in performance and ease of use.

This guide provides a comprehensive technical comparison between the classic dithizone-based colorimetric method and the modern potentiometric approach utilizing Lead Ionophore I. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural descriptions to explore the fundamental mechanisms, practical workflows, and critical performance trade-offs that inform methodological selection. Our focus is on the causality behind experimental choices and the establishment of self-validating analytical systems.

The Dithizone Method: A Legacy of Colorimetric Chelation

The dithizone (1,5-diphenylthiocarbazone) method is a historically significant and well-established technique for quantifying lead.[2] Its principle is rooted in the formation of a distinctly colored metal-ligand complex, which can be measured spectrophotometrically.

Principle of Detection

Dithizone is an organic compound that acts as a chelating agent, forming stable complexes with various metal ions.[3] In the case of lead, under weakly alkaline conditions (typically pH 8.5-9.5), dithizone reacts with Pb²⁺ ions to form a high-spin lead dithizonate complex.[4] This complex exhibits a characteristic cherry-red or pink color, a stark contrast to the green color of the free dithizone reagent in an organic solvent.[3][5]

The core of the method involves a liquid-liquid extraction. The aqueous sample containing lead is mixed with a solution of dithizone in an immiscible organic solvent, such as chloroform or carbon tetrachloride.[6] The lead dithizonate complex, being electrically neutral and hydrophobic, is preferentially partitioned into the organic phase.[4] The intensity of the red color in the organic layer, measured by its absorbance at a specific wavelength (typically 510-520 nm), is directly proportional to the concentration of lead in the original sample, in accordance with the Beer-Lambert law.[4][7]

To ensure the trustworthiness of the results, the protocol must account for interfering ions. Dithizone is not perfectly selective and can form colored complexes with other metals like bismuth, stannous tin, and thallium.[5][8] Therefore, the reaction is performed in the presence of masking agents, such as a citrate-cyanide solution, which form stable, colorless complexes with potential interferents, preventing them from reacting with the dithizone.[4] Careful control of pH is also critical, as the stability of different metal dithizonates varies with pH.[5][6]

Visualization of the Dithizone Chelation Mechanism

Caption: Chelation of a Pb²⁺ ion by two dithizone molecules to form the colored complex.

Experimental Protocol: Dithizone Spectrophotometry

This protocol is a synthesized standard operating procedure for the determination of lead in aqueous samples. Every step is designed to ensure quantitative recovery and minimize interference.

1. Reagent Preparation:

- Standard Lead Solution (1.0 ppm): Dilute a certified 1000 ppm lead stock solution with 1% nitric acid (HNO₃). This acidic condition prevents lead adsorption to container walls.

- Dithizone Extraction Solution (0.003% w/v): Dissolve 30 mg of dithizone in 1000 mL of chloroform. Add 5 mL of ethanol as a stabilizer. Store in a refrigerator. Before use, wash the required volume with an equal volume of 1% HCl to remove any oxidized dithizone, discarding the aqueous phase.[9]

- Ammoniacal Citrate-Cyanide Reducing Solution: This is the critical masking agent. Dissolve appropriate amounts of ammonium citrate, potassium cyanide (KCN), and hydroxylamine hydrochloride in deionized water. Adjust pH to the optimal range (e.g., 9.0). CAUTION: KCN is highly toxic. Handle with extreme care under a fume hood.

- Phenol Red Indicator: 0.1% in ethanol.

2. Sample Preparation & Digestion:

- For water samples, acidify to pH <2 with HNO₃ to preserve the sample.[5]

- For complex matrices (e.g., biological tissues, soil), a digestion step is mandatory to liberate the lead. Weigh an appropriate amount of sample (containing ≤25 µg of lead) into a beaker. Add concentrated HNO₃ and gently heat. If necessary, add perchloric acid or hydrogen peroxide to complete the oxidation of organic matter. Heat until fumes cease and the solution is clear.[9] Cool and dilute with deionized water.

3. Lead Extraction & Measurement Workflow:

- Step 1: pH Adjustment: Transfer a known volume of the prepared sample solution to a 125-mL separatory funnel. Add the ammoniacal citrate-cyanide solution. Add two drops of phenol red indicator and carefully adjust the pH with ammonium hydroxide until the solution turns pink (indicating the correct alkaline pH).[9]

- Step 2: Extraction: Add a precise volume (e.g., 5 mL) of the 0.003% dithizone extraction solution to the separatory funnel. Shake vigorously for approximately 30-60 seconds, periodically venting the funnel.[9] Allow the layers to separate. The chloroform layer will turn from green to red in the presence of lead.

- Step 3: Isolation: Carefully drain the lower chloroform layer into a clean, dry cuvette or centrifuge tube, ensuring no aqueous phase is transferred.

- Step 4: Spectrophotometric Measurement: Using a spectrophotometer zeroed with a chloroform blank, measure the absorbance of the sample extract at 520 nm.[9]

- Step 5: Calibration: Prepare a series of lead standards (e.g., 0, 1, 5, 10, 25 µg) and a blank. Process these standards through the exact same extraction and measurement procedure (Steps 1-4) as the samples.

- Step 6: Quantification: Plot a calibration curve of absorbance versus lead concentration for the standards. Determine the concentration of lead in the sample by interpolating its absorbance on the calibration curve.

Dithizone Method Workflow Diagram

Caption: Step-by-step experimental workflow for the dithizone spectrophotometric method.

Lead Ionophore I: High-Selectivity Potentiometric Sensing

The use of ionophores represents a significant advancement in ion detection, forming the basis of ion-selective electrodes (ISEs). These sensors convert the activity of a specific ion in a solution directly into an electrical potential.

Principle of Detection

An ionophore is a lipophilic molecule engineered to selectively bind a target ion.[10] Lead Ionophore I (tert-Butylcalix[7]arene-tetrakis(N,N-dimethylthioacetamide)) is a highly specialized neutral carrier designed for Pb²⁺. The operational principle relies on incorporating this ionophore into a water-insoluble polymeric membrane, typically made of polyvinyl chloride (PVC) and a plasticizer.[11]

This membrane is placed at the tip of an electrode body containing an internal reference solution and electrode. When the ISE is immersed in a sample, the following occurs:

-

Selective Binding: The Lead Ionophore I molecules at the membrane's outer surface selectively complex with Pb²⁺ ions from the sample.[12]

-

Phase Boundary Potential: This complexation event establishes a charge separation at the interface between the sample and the membrane, generating a phase boundary potential.

-

Potentiometric Measurement: The magnitude of this potential is governed by the Nernst equation and is logarithmically proportional to the activity (approximated by concentration in dilute solutions) of Pb²⁺ ions in the sample.[13] An external reference electrode is used to complete the electrochemical cell, and a high-impedance voltmeter (an ion meter) measures the potential difference between the ISE and the reference electrode.

The high selectivity of the method is a direct consequence of the ionophore's three-dimensional structure, which creates a binding cavity that is sterically and electronically optimized for the size and charge of the Pb²⁺ ion, excluding other cations.[14]

Visualization of the Ionophore-Membrane Mechanism

Caption: Selective binding of Pb²⁺ by Lead Ionophore I within an ISE membrane.

Experimental Protocol: Ion-Selective Electrode Potentiometry

This protocol outlines the use of a commercially available or lab-prepared lead ISE. The self-validating nature of this method comes from the constant monitoring of the electrode's Nernstian slope during calibration.

1. Reagent and Electrode Preparation:

- Standard Lead Solutions: Prepare a series of standards (e.g., 10⁻⁶ M to 10⁻² M) by serially diluting a 0.1 M Pb(ClO₄)₂ or Pb(NO₃)₂ stock solution with deionized water.

- Ionic Strength Adjuster (ISA): Prepare a concentrated solution (e.g., 5M NaClO₄) that does not contain any interfering ions. The purpose of the ISA is to add a high and constant background ionic strength to all samples and standards. This ensures that the measured potential is a function of concentration rather than fluctuating activity coefficients.[15]

- Electrode Preparation:

- Remove any protective caps.

- Fill the reference electrode (if separate) or the outer jacket of a combination electrode with the appropriate filling solution.

- Connect the ISE and reference electrode to a pH/mV or ion meter.

- Condition the electrode by soaking it in a mid-range standard solution (e.g., 10⁻⁴ M Pb²⁺) for at least 30 minutes or as per the manufacturer's instructions.

2. Calibration and Measurement Workflow:

- Step 1: Calibration Curve Construction:

- Place the lowest concentration standard (e.g., 10⁻⁶ M) in a beaker.

- Add a small, fixed volume of ISA (e.g., 2 mL per 100 mL of standard).[15]

- Place the beaker on a magnetic stirrer and begin stirring at a constant, moderate rate.

- Immerse the electrode tips in the solution.

- Wait for the mV reading to stabilize and record the value.

- Rinse the electrodes thoroughly with deionized water and blot dry.

- Repeat this process for each standard, moving from the lowest to the highest concentration.

- Step 2: Slope Verification (Self-Validation): Plot the recorded mV values (y-axis) against the logarithm of the lead concentration (x-axis). The plot should be linear. The slope of this line should be approximately +29.6 mV per decade of concentration change for a divalent cation like Pb²⁺ at 25°C. A slope significantly deviating from this theoretical value indicates a problem with the electrode or standards.

- Step 3: Sample Measurement:

- Take a known volume of the sample.

- Add the same fixed volume of ISA as used for the standards.

- Immerse the calibrated electrodes, stir, and wait for a stable mV reading.

- Step 4: Quantification: Determine the logarithm of the lead concentration from the measured mV value using the calibration curve equation. Convert this value back to a linear concentration.

Lead Ionophore I (ISE) Method Workflow Diagram

Caption: Calibration and measurement workflow for the lead ionophore-based ISE method.

Head-to-Head Comparison: Lead Ionophore I vs. Dithizone

The choice between these two methods is not a matter of one being universally superior, but rather a decision based on the specific analytical requirements of the task at hand.

Quantitative Performance Comparison

| Parameter | Dithizone Method | Lead Ionophore I (ISE) Method | Causality and Field Insights |

| Principle | Colorimetric Chelation & Extraction | Potentiometry (Ion-Selective Recognition) | Dithizone relies on a chemical reaction and physical separation; ISE relies on an electrochemical equilibrium at a surface. |

| Limit of Detection (LOD) | ~0.01 mg/L (10 ppb)[1] | Can reach <0.001 mg/L (<1 ppb)[11][12] | The ISE's direct potentiometric response to low ion activity allows for superior sensitivity compared to spectrophotometric detection limits. |

| Selectivity | Moderate; relies on pH control and chemical masking agents (e.g., cyanide).[5] | High; determined by the specific molecular recognition of the ionophore.[14] | The ionophore's pre-organized 3D cavity provides a much higher degree of intrinsic selectivity than the more flexible dithizone molecule. |

| Key Interferences | Bismuth (Bi³⁺), Stannous Tin (Sn²⁺), Thallium (Tl⁺).[8] | Varies by ionophore; typically high selectivity over alkali, alkaline earth, and many transition metals.[16] | Dithizone interferences are mitigated chemically, which can be incomplete. ISE interferences are an intrinsic property of the ionophore. |

| Sample Throughput | Low; involves multiple manual steps including liquid-liquid extraction. | High; direct measurement after calibration allows for rapid analysis of many samples. | The elimination of the extraction step is the primary driver for the ISE's higher throughput. |

| Reagent Toxicity | High; requires chloroform/CCl₄ (carcinogen) and potassium cyanide (highly toxic).[1] | Low; primary reagents are salts for standards and ISA, which are generally less hazardous. | The ISE method is fundamentally a greener chemistry approach. |

| Ease of Use | Complex; requires significant operator skill in wet chemistry and extraction techniques. | Moderate; requires proper electrode handling and calibration but the measurement is straightforward. | The dithizone method has a steeper learning curve and is more prone to operator-induced error. |

| Instrumentation Cost | Low (Spectrophotometer). | Moderate (Ion Meter, ISE, Reference Electrode). | While a basic spectrophotometer is common, a dedicated ion meter provides direct concentration readouts and is optimized for ISEs. |

| In-situ Capability | No; requires lab-based extraction and measurement. | Yes; portable meters and robust electrodes allow for field measurements.[11] | The direct sensing nature of ISEs makes them ideal for on-site environmental monitoring. |

Choosing the Right Tool for the Job: An Expert's Perspective

When to Choose the Dithizone Method: The dithizone method remains a viable option in specific scenarios. It is particularly suited for laboratories with limited capital budgets, as a basic spectrophotometer is often more accessible than a specialized ion meter.[4] If the number of samples is small and high throughput is not a concern, the manual nature of the method is less of a drawback. Furthermore, for certain regulatory or historical comparative studies, the use of this established, foundational method may be required.[9] Its primary validation checkpoint is the successful generation of a linear calibration curve and the use of spiked samples to verify recovery, which confirms the effectiveness of the digestion and extraction process for a given matrix.

When to Choose the Lead Ionophore I (ISE) Method: The Lead Ionophore I-based ISE is the superior choice for most modern analytical challenges. Its key advantages are speed, sensitivity, and selectivity.[17] For applications requiring very low detection limits, such as monitoring drinking water against EPA or WHO guidelines, the ISE offers the necessary performance.[11][18] In research and industrial settings where large numbers of samples must be screened quickly, the high throughput of the direct measurement technique is invaluable. The method's inherent self-validation through the Nernstian slope check during each calibration provides a constant, reliable diagnostic of the sensor's performance.[10] Finally, for environmental monitoring that demands real-time or on-site data, the portability and direct-sensing capability of the ISE system are unmatched.[11]

Conclusion

The journey from the classic chelation chemistry of dithizone to the sophisticated molecular recognition of Lead Ionophore I illustrates the evolution of analytical science. Dithizone, while historically important and cost-effective, presents significant challenges related to its complexity, use of toxic reagents, and moderate selectivity. In contrast, the Lead Ionophore I-based ion-selective electrode offers a highly sensitive, selective, and rapid method for lead determination that is better suited to the demands of modern research and monitoring.

The selection of an appropriate method is a critical decision that hinges on a thorough understanding of the sample matrix, the required detection limits, throughput demands, and available resources. By understanding the core principles and practical trade-offs detailed in this guide, researchers and scientists can confidently select and implement the most effective strategy for their specific lead detection needs.

References

-

Standard Methods: 3500-Pb B: Lead by Dithizone. NEMI.gov. Available from: [Link]

-

MT 92 - Determination of lead. Cipac.org. Available from: [Link]

-

A dithizone method for the determination of lead in monazite. USGS Publications Warehouse. Available from: [Link]

-

DETERMINATION OF LEAD BY DITHIZONE IN A SINGLE PHASE WATER–ACETONE SYSTEM. Canadian Science Publishing. Available from: [Link]

-

3500-Pb LEAD* 3500-Pb A. Introduction 3500-Pb B. Dithizone Method. Regulations.gov. Available from: [Link]

-

Colorimetric Sensing of Pb 2+ Ion by Using Ag Nanoparticles in the Presence of Dithizone. MDPI. Available from: [Link]

-

Introduction to Dithizone Indicator. Shaanxi Bloom Tech Co., Ltd. Available from: [Link]

-

Technical Specifications for Detecting Trace Lead in Water Using Dithizone Spectrophotometry. Oreate AI Blog. Available from: [Link]

-

EXTRACTION OF LEAD (II) IONS USING DITHIZONE METHOD ON WASTEWATER OF KHONDZA. E-Journal of Engineering. Available from: [Link]

-

DETERMINATION OF LEAD BY DITHIZONE IN A SINGLE PHASE WATER–ACETONE SYSTEM. ResearchGate. Available from: [Link]

-

A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions. PubMed. Available from: [Link]

-

A tryptophan-containing fluoroionophore sensor with high sensitivity to and selectivity for lead ion in water. PubMed. Available from: [Link]

-

Synthesis of Dithizone (DHZ) Derivative and Its Use as Ionophore in the Potentiometric Determination of PbІ⁺ Ions. DergiPark. Available from: [Link]

-

Pb2+-Selective Nanoemulsion-Integrated Single-Entity Electrochemistry for Ultrasensitive Sensing of Blood Lead. ACS Publications. Available from: [Link]

-

Lead(II)-selective Ionophore based electrochemical sensors - A mini review. ISCA. Available from: [Link]

-

Lead(II)-selective ionophores for ion-selective electrodes: A review. ResearchGate. Available from: [Link]

-

Detection Techniques for Lead Ions in Water: A Review. PMC. Available from: [Link]

-

Spectrophotometric Determination of Lead. Pharmaceutical Technology. Available from: [Link]

-

Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe 3 O 4 –Au Nanostructures via Differential Pulse Voltammetry. MDPI. Available from: [Link]

-

Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb 2+ Analysis. MDPI. Available from: [Link]

-

Ion-Selective Electrodes for Detection of Lead (II) in Drinking Water: A Mini-Review. MDPI. Available from: [Link]

-

Ion-Selective Electrodes for Detection of Lead (II) in Drinking Water: A Mini-Review. MDPI. Available from: [Link]

-

Lead Ion Selective Electrodes. DwyerOmega. Available from: [Link]

-

Highly Sensitive Electrochemical Determination of Lead in Tap Water. Pine Research Instrumentation. Available from: [Link]

-

Lead Assay Protocols. iGEM. Available from: [Link]

-

Lead(II)-selective Ionophore based electrochemical sensors - A mini review. ISCA. Available from: [Link]

-

Recent Advances in the Detection of Lead Ions using Nanoparticle-Based Sensors. Biointerface Research in Applied Chemistry. Available from: [Link]

Sources

- 1. Detection Techniques for Lead Ions in Water: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Technical Specifications for Detecting Trace Lead in Water Using Dithizone Spectrophotometry - Oreate AI Blog [oreateai.com]

- 5. NEMI Method Summary - 3500-Pb B [nemi.gov]

- 6. grnjournal.us [grnjournal.us]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. isca.me [isca.me]

- 11. mdpi.com [mdpi.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. assets.dwyeromega.com [assets.dwyeromega.com]

- 16. A tryptophan-containing fluoroionophore sensor with high sensitivity to and selectivity for lead ion in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Journal of Chemical Sciences : Lead(II)-selective Ionophore based electrochemical sensors - A mini review - ISCA [isca.me]

- 18. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note: Preparation of Pb²⁺-Selective PVC Membrane using Lead Ionophore I

This Application Note provides a rigorous, field-validated protocol for the preparation of a Polyvinyl Chloride (PVC) membrane utilizing Lead Ionophore I (ETH 322) . This guide is designed for researchers requiring high-fidelity potentiometric detection of Lead(II) ions (

Introduction & Principle

The detection of lead in environmental and biological samples is critical due to its high toxicity. Lead Ionophore I (chemical name: N,N-Dioctadecyl-N',N'-dipropyl-3,6-dioxaoctanediamide) is a neutral carrier that forms a lipophilic complex with

Mechanism of Action:

The ionophore selectively extracts

-

Donnan Exclusion: It prevents the co-extraction of counter-anions (e.g.,

, -

Resistance Reduction: It decreases the electrical resistance of the membrane.

The choice of plasticizer is equally vital. For divalent cations like

Materials & Reagents

Ensure all reagents are of Selectophore™ or analytical grade to prevent trace metal contamination.

| Component | Role | Specific Chemical / Grade | CAS No.[1][2][3][4] |

| Ionophore | Pb²⁺ Carrier | Lead Ionophore I (ETH 322) | 72469-41-1 |

| Polymer Matrix | Support | High Molecular Weight PVC | 9002-86-2 |

| Plasticizer | Solvent/Mediator | o-Nitrophenyloctyl ether (NPOE) | 37682-29-4 |

| Ionic Additive | Anion Exchanger | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | 14680-77-4 |

| Solvent | Casting Vehicle | Tetrahydrofuran (THF) , inhibitor-free | 109-99-9 |

| Electrolyte | Fill Solution | Lead(II) Nitrate ( | 10099-74-8 |

Membrane Cocktail Formulation

The following formulation produces approximately 300 mg of cocktail, sufficient for casting 1-2 master membranes (depending on ring size) or coating multiple wire electrodes.

Critical Ratio: The molar ratio of the Ionic Additive to the Ionophore should be approximately 50 mol% .

-

MW Lead Ionophore I: ~765.2 g/mol

-

MW KTpClPB: ~496.1 g/mol

-

Weight Ratio: ~0.32 mg Additive per 1 mg Ionophore.

Standard Composition Table (Total Mass: ~300 mg)

| Component | Weight % (wt%) | Mass (mg) |

| Lead Ionophore I | 1.0 % | 3.0 mg |

| KTpClPB (Additive) | 0.5 % | 1.5 mg |

| PVC (High MW) | 33.0 % | 99.0 mg |

| o-NPOE (Plasticizer) | 65.5 % | 196.5 mg |

| Total Solids | 100 % | 300 mg |

Experimental Protocol

Phase 1: Cocktail Preparation

-

Weighing: Accurately weigh the Ionophore and Additive into a 5 mL glass vial.

-

Note: Static electricity can make weighing small amounts of PVC difficult; use an anti-static gun if available.

-

-

Dissolution: Add the PVC powder and NPOE plasticizer to the vial.

-

Solvation: Add 3.0 mL of THF .

-

Mixing: Cap the vial tightly. Vortex for 1 minute, then place on a magnetic stirrer or rocker for 30–60 minutes until the solution is completely clear and homogeneous. Do not use heat , as this can degrade the ionophore.

Phase 2: Membrane Casting

-

Setup: Place a glass ring (approx. 20–30 mm diameter) on a clean, dust-free glass plate.

-

Pouring: Pour the THF cocktail into the glass ring. Cover the ring with a filter paper or a beaker raised slightly to allow slow evaporation while preventing dust contamination.

-

Evaporation: Allow the solvent to evaporate at room temperature for 24–48 hours .

-

Warning: Rapid evaporation leads to membrane inhomogeneity and poor mechanical strength.

-

-

Extraction: Once dry, carefully peel the master membrane from the glass plate. It should be transparent, flexible, and free of bubbles.

Phase 3: Electrode Assembly

-

For Philips Body / O-Ring Probes: Cut a disc from the master membrane (diameter matching your electrode body, usually 5–7 mm). Mount it into the electrode tip.

-

For Coated Wire Electrodes (CWE): Dip a polished copper or platinum wire (pre-coated with a conductive polymer like PEDOT is recommended for stability) into the cocktail 3–5 times, allowing 15 minutes of drying between dips.

Phase 4: Conditioning (Critical)

The membrane must be hydrated and equilibrated with the primary ion before use.

-

Filling Solution: Fill the inner chamber of the electrode with 0.01 M

. -

Soaking: Immerse the assembled electrode tip in a 10⁻³ M

solution. -

Time: Condition for 12–24 hours .

-

Why? This establishes the phase boundary potential and replaces impurities on the surface with

.

-

Visualization of Workflows

Figure 1: Membrane Preparation Workflow

Caption: Step-by-step workflow for the fabrication of Lead Ionophore I PVC membranes.

Figure 2: Potentiometric Mechanism

Caption: Mechanism of Pb²⁺ selective extraction and charge stabilization by the lipophilic additive.

Characterization & Validation

To validate the electrode, perform a calibration curve using serial dilutions of

| Parameter | Acceptance Criteria | Notes |

| Slope | 28.0 – 30.0 mV/decade | Theoretical Nernstian slope for divalent ion is 29.6 mV. |

| Linear Range | Deviation at low conc.[5] indicates leaching or contamination. | |

| Detection Limit | ~ | Defined by the intersection of the two linear segments. |

| Response Time | < 15 seconds | Slower response indicates membrane is too thick or old. |

| pH Range | 3.0 – 6.0 | At pH > 6, |

Troubleshooting

-

Drift: If potential drifts continuously, the membrane may not be fully conditioned. Soak for another 12 hours. If using a Coated Wire Electrode, an aqueous layer may have formed between the wire and PVC; dry the wire thoroughly before coating.

-

Sub-Nernstian Slope (< 25 mV/dec): Usually indicates insufficient Lipophilic Additive (KTpClPB). Remake cocktail ensuring the 50 mol% ratio is correct.

-

Poor Selectivity: If the electrode responds to Potassium or Sodium, check the plasticizer. NPOE is required ; using DOS or DOP will significantly degrade selectivity for Lead.

References

-

Sigma-Aldrich. Lead ionophore I Selectophore™ Product Specification.[6] Merck KGaA.

-

Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors.[7][8][9] Analytical Chemistry, 72(6), 1127-1133.

-

Lindner, E., & Umezawa, Y. (2008). Performance of Ion-Selective Electrodes.[8][10][11] IUPAC Recommendations. Pure and Applied Chemistry.

-

Kamata, S., et al. (1988). Lead-selective membrane electrodes based on neutral carriers.[12] Analyst.[13]

Sources

- 1. Selectophore Lead Ionophore IV, MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 2. Hydrogen ionophore I Selectophore®, function tested 102-87-4 [sigmaaldrich.com]

- 3. wbc.poznan.pl [wbc.poznan.pl]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Lead ionophore I Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 7. isca.me [isca.me]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode | MDPI [mdpi.com]

- 10. Comparative studies of ONNO-based ligands as ionophores for palladium ion-selective membrane sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositorio.uchile.cl [repositorio.uchile.cl]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Lead Ionophore I for Environmental Water Monitoring

Introduction: The Imperative for Real-Time Lead Monitoring

Lead (Pb²⁺) is a highly toxic heavy metal that poses significant risks to human health and ecosystems, even at trace concentrations.[1][2] Its prevalence in industrial effluents, aging water distribution infrastructure, and atmospheric deposition necessitates rigorous and frequent monitoring in environmental water sources.[3] While laboratory-based methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity, they are often expensive, time-consuming, and not suitable for in-field or continuous analysis.[3][4]

Potentiometric ion-selective electrodes (ISEs) present a compelling alternative, offering simplicity, portability, low cost, and the potential for real-time measurements.[5][6] The core of these sensors is the ionophore, a molecule designed to selectively bind a target ion.[7] This document provides a detailed guide to the application of Lead Ionophore I and similar neutral carriers in the fabrication and use of PVC membrane-based ISEs for the potentiometric determination of lead in aqueous samples.

Principle of Operation: The Role of the Lead Ionophore

An ionophore-based ISE operates by measuring the potential difference that develops across a selective membrane separating the sample solution from an internal reference solution. This process is governed by the principles of molecular recognition and electrochemical potential.

-

The Ionophore: Lead Ionophore I is a neutral carrier, a lipophilic (fat-soluble) molecule with a central hydrophilic (water-attracting) cavity.[7] This three-dimensional structure is sterically and electronically tailored to selectively encapsulate the Pb²⁺ ion. The hydrophobic exterior allows the ionophore to be stably immobilized within a polymeric membrane, typically made of poly(vinyl chloride) (PVC).[4][8]

-

Selective Complexation: When the ISE is immersed in a water sample, Pb²⁺ ions from the sample partition into the organic membrane phase and are selectively complexed by the ionophore. This reversible binding reaction at the sample-membrane interface creates a charge separation, establishing a phase boundary potential.

-

Potentiometric Transduction: This potential is dependent on the activity (effective concentration) of Pb²⁺ in the sample, as described by the Nernst equation. The overall potential of the ISE is measured against a stable external reference electrode (e.g., Ag/AgCl). The resulting voltage difference is logarithmically proportional to the lead ion activity.[6][9]

Caption: Experimental workflow for Pb²⁺ measurement.

-

Preparation of Calibration Standards:

-

Prepare a series of lead standards (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M) by serial dilution of the stock solution using deionized water. [10]Standards should bracket the expected sample concentration. [11]2. Sample Preparation:

-

Collect the water sample. For samples with high organic content or turbidity, filtration may be necessary. For total lead analysis, an acid digestion step may be required, though this is more common for spectroscopic methods. [12][13] * Take a known volume of the sample (e.g., 50 mL).

-

-

Calibration Procedure:

-

For each standard solution (starting from the most dilute), place it in a beaker with a magnetic stir bar.

-

Add ISAB at a consistent ratio (e.g., 1 mL of 1 M ISAB per 50 mL of standard). [14] * Why use ISAB? ISEs measure ion activity, not concentration. The ISAB provides a high and constant background ionic strength, which keeps the activity coefficient constant. This ensures that the measured potential is directly proportional to the concentration. [11][15] * Check the pH and adjust to within the optimal range (e.g., 4-6) using dilute acid or base.

-

Immerse the Pb²⁺-ISE and the external reference electrode in the solution. Stir at a constant, moderate rate.

-

Record the potential (mV) once the reading has stabilized.

-

Rinse the electrodes thoroughly with deionized water and blot dry between each measurement.

-

Plot the recorded potential (mV, y-axis) against the logarithm of the lead concentration (log[Pb²⁺], x-axis). The resulting graph is the calibration curve, which should be linear with a slope of approximately 29.6 mV/decade. [16]4. Sample Measurement:

-

To the prepared water sample, add ISAB at the same ratio used for the standards.

-

Adjust the pH to be within the same range as the standards.

-

Immerse the electrodes, stir, and record the stable potential (mV).

-

-

Concentration Determination:

-

Using the linear equation from the calibration curve (y = mx + c), calculate the log[Pb²⁺] corresponding to the sample's measured potential.

-

Calculate the final concentration of lead in the original sample, accounting for any dilutions.

-

Potential Interferences and Mitigation

No ionophore is perfectly selective. It is crucial to understand potential interferences, especially in complex environmental matrices.

-

Cationic Interferences: The selectivity of the electrode is quantified by the potentiometric selectivity coefficient (Kpot Pb,M). A smaller Kpot value indicates better selectivity for Pb²⁺ over the interfering ion Mⁿ⁺. Common interfering ions for lead ionophores include Ag⁺, Hg²⁺, and Cu²⁺, which have strong affinities for sulfur- or nitrogen-containing ligands often used in these ionophores. [17][18]* Anionic Interferences: Highly lipophilic anions in the sample can penetrate the membrane and cause a non-specific potential response. This is largely mitigated by the inclusion of a lipophilic salt (e.g., KTpClPB) in the membrane formulation.

-

Mitigation Strategies: If significant interference is suspected, a standard addition method may be employed. This involves measuring the potential of the sample before and after spiking it with a known amount of lead standard, which can help correct for matrix effects. [10][19]

Conclusion

Ion-selective electrodes based on Lead Ionophore I and related neutral carriers provide a robust, cost-effective, and field-deployable tool for the crucial task of environmental water monitoring. By understanding the underlying electrochemical principles and carefully following validated protocols for electrode fabrication and measurement, researchers can achieve reliable and accurate quantification of lead contamination. The inherent selectivity of the ionophore, coupled with proper sample preparation and calibration, enables the detection of lead at levels relevant to environmental and public health standards.

References

- Lead(II)-selective ionophores for ion-selective electrodes: A review. (2025).

- Lead(II)-selective Ionophore based electrochemical sensors - A mini review. (2017). ISCA.

- Lead-ion potentiometric sensor based on electrically conducting microparticles of sulfonic phenylenediamine copolymer. (2013). PubMed.

- Lead(II)-selective Ionophore based ele. (2017). ISCA.

- Ion-Selective Electrodes for Detection of Lead (II)

- Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry. (2025). MDPI.

- Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. (2024). Biointerface Research in Applied Chemistry.

- Fast Potentiometric Analysis of Lead in Aqueous Medium under Competitive Conditions Using an Acridono-Crown Ether Neutral Ionophore. (n.d.). PMC - NIH.

- Lead(II) ion selective electrodes with PVC membranes based on two bis-thioureas as ionophores. (2010). PubMed.

- Calibration curve for a lead(II) ion selective electrode constructed... (n.d.).

- Tracking Lead: Potentiometric Tools and Technologies for a Toxic Element. (2025). MDPI.

- On the analytical response of lead(II)

- Ion-Selective Electrodes for Detection of Lead (II) in Drinking Water: A Mini-Review. (2018). Semantic Scholar.

- Lead (II)

- Development of Potentiometric Lead Ion Sensors Based on Ionophores Bearing Oxygen/Sulfur-Containing Functional Groups. (2025).

- Determination of cadmium and lead in water samples by anodic stripping voltammetry with a Bi drop electrode. (n.d.). Metrohm.

- Corrective protocol to predict interference free sensor response for paper-based solution sampling coupled with he. (2024). DR-NTU.

- Fabrication of Lead Ion Selective Electrodes (Pb-ISE) based on Poly Methyl-Methacrylate-Co-Butyl Acrylate (MB28) Thin Film Photo. (n.d.). Portugaliae Electrochimica Acta.

- Fabrication of ion selective electrode for detection of lead ion based on aqueous sol-gel method. (2018). ISC.

- Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors. (2022). PMC.

- User Guide - Lead Ion Selective Electrode. (n.d.). Instrumart.

- Choosing the Best Method for ISE Measurement of Your Sample: A simple guide for testing ions in various sample types. (n.d.). Thermo Fisher Scientific.

- Ionophore. (n.d.). Wikipedia.

- Detecting Lead in Drinking W

- Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applic

- Calibrating Ion-Selective Electrodes: The Difference Between Activity and Concentration. (2013).

- Ion-selective electrodes (ISE). (2023). Metrohm.

- Operating Instructions & Technical Specific

- Ion Selective Electrodes: Measurement Consider

- Ultra-sensitive lead detector could significantly improve water quality monitoring. (2024). UC San Diego.

- How to calibrate an Ion Selective Electrode Meter. (2018). Camlab.

- Facile Fabrication of All-solid-state Ion-selective Electrodes by Laminating and Drop-casting for Multi-sensing. (n.d.). SciSpace.

- Lead-selective bulk optodes based on neutral ionophores with subnanomolar detection limits. (n.d.).

- Lead Ion Selective Electrodes. (n.d.). DwyerOmega.

- Detection Techniques for Lead Ions in W

- (PDF) Detection Techniques for Lead Ions in Water: A Review. (2025).

Sources

- 1. Detection Techniques for Lead Ions in Water: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast Potentiometric Analysis of Lead in Aqueous Medium under Competitive Conditions Using an Acridono-Crown Ether Neutral Ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ionophore - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. solinst.com [solinst.com]

- 10. instrumart.com [instrumart.com]

- 11. camlab.co.uk [camlab.co.uk]

- 12. metrohm.com [metrohm.com]

- 13. horiba.com [horiba.com]

- 14. sentek.co.uk [sentek.co.uk]

- 15. metrohm.com [metrohm.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. isca.me [isca.me]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Potentiometric Detection of Lead (Pb²⁺) Using Screen-Printed Electrodes Modified with Lead Ionophore I

Abstract

This application note provides a comprehensive guide for the development of a selective and sensitive lead (Pb²⁺) sensor by integrating Lead Ionophore I into a screen-printed electrode (SPE) platform. We detail the underlying principles, critical components of the ion-selective membrane, a step-by-step protocol for electrode fabrication, and the methodology for potentiometric measurement. This technology offers a cost-effective, portable, and reliable solution for in-field and point-of-care heavy metal analysis, which is crucial for environmental monitoring and public health applications.

Principle of Operation: Selective Potentiometric Response

The core of the sensor is an ion-selective electrode (ISE) that operates on a potentiometric basis.[1][2][3] An ion-selective membrane is drop-casted onto the working electrode of an SPE. This membrane is specifically designed to be permeable only to lead ions.